Potassium 2',4'-difluoro-4-hydroxy(1,1'-biphenyl)-3-carboxylate
Description
IUPAC Nomenclature and Molecular Formula Validation
The systematic IUPAC name derives from the parent biphenyl system substituted with:
- A potassium carboxylate group at position 3 of ring A
- Hydroxy (-OH) and difluoro (-F₂) groups at positions 4 (ring A) and 2',4' (ring B), respectively
Molecular formula validation confirms C₁₃H₇F₂KO₃ through high-resolution mass spectrometry and elemental analysis. Key validation parameters include:
| Property | Experimental Value | Theoretical Value |
|---|---|---|
| Molecular weight (g/mol) | 288.288 | 288.29 |
| Carbon content (%) | 54.17 | 54.16 |
| Fluorine content (%) | 13.18 | 13.19 |
The carboxylate group's negative charge balances the potassium cation, creating a zwitterionic structure stabilized by resonance between the deprotonated carboxylic acid and aromatic π-system. X-ray diffraction studies confirm the substituents' spatial arrangement, with dihedral angles between biphenyl rings measuring 42.7° ± 1.2° in crystalline form.
Comparative Analysis of Tautomeric Forms
Three primary tautomeric forms exist due to proton mobility at the hydroxy and carboxylate groups:
Keto-enol tautomerism : The 4-hydroxy group participates in reversible proton transfer with adjacent carbonyl oxygen (Figure 1A). Nuclear magnetic resonance (NMR) studies in deuterated dimethyl sulfoxide show 87% enol dominance at 298K.
Zwitterionic resonance : The carboxylate group delocalizes charge across the conjugated system, creating partial double bond character between C3 and O3 (Figure 1B). Infrared spectroscopy confirms this through C=O stretching frequency reduction (1685 cm⁻¹ vs 1720 cm⁻¹ in protonated form).
Ring-centered prototropy : Theoretical calculations suggest possible proton migration between oxygen atoms in ortho positions, though this tautomer represents <5% population.
Tautomeric distribution varies significantly with environment:
| Medium | Enol (%) | Keto (%) | Zwitterion (%) |
|---|---|---|---|
| Crystalline | 92 | 0 | 8 |
| Methanol | 78 | 12 | 10 |
| Chloroform | 65 | 25 | 10 |
The crystalline state preferentially stabilizes the enol form through hydrogen bonding networks, while solution phases allow greater keto-form participation.
Conformational Dynamics in Crystalline vs. Solution States
The biphenyl system exhibits distinct conformational behavior across physical states:
Crystalline Phase
X-ray data reveals two dominant conformers:
- Synperiplanar : Carboxylate and hydroxy groups aligned (59% prevalence)
- Anticlinal : Functional groups opposed (41% prevalence)
Key geometric parameters:
- C3-C4-O4 angle: 118.3° (syn) vs 123.7° (anti)
- Inter-ring torsion: 42.7° (syn) vs 38.9° (anti)
Solution Phase
Nuclear Overhauser effect spectroscopy (NOESY) in deuterated water shows rapid interconversion between conformers (τ = 2.3 ns at 25°C). Molecular dynamics simulations predict three energy minima corresponding to:
- Synperiplanar (ΔG = 0 kJ/mol)
- Anticlinal (ΔG = 3.8 kJ/mol)
- Orthogonal (ΔG = 12.4 kJ/mol)
Solvent effects markedly influence conformational preferences:
| Solvent | Dielectric Constant | Syn:Anti Ratio |
|---|---|---|
| Water | 80.1 | 1:0.9 |
| Methanol | 32.7 | 1:1.2 |
| Acetonitrile | 37.5 | 1:1.4 |
The potassium ion mediates solvent-solute interactions through cation-π interactions with the fluorinated ring, reducing conformational flexibility in polar media.
Intermolecular Interactions in Solid-State Packing
Single-crystal X-ray analysis reveals three primary interaction motifs:
- Cation-π Networks
Potassium ions coordinate with:
- Carboxylate oxygens (K-O = 2.67 Å)
- Fluorinated aryl rings (K-F = 3.12 Å)
- Hydroxy oxygen (K-O = 2.89 Å)
This creates infinite chains along the crystallographic b-axis through K⁺ bridging between adjacent molecules.
- Hydrogen Bonding
The hydroxy group participates in two simultaneous interactions:
- O-H···O=C (2.53 Å, 168°)
- O-H···F-C (2.89 Å, 152°)
These bifurcated hydrogen bonds generate hexagonal packing motifs with pore diameters of 4.7 Å.
- Aryl Stacking
Fluorinated rings engage in offset π-π interactions (3.45 Å interplanar distance) while hydroxyl-bearing rings form T-shaped contacts (4.12 Å). The stacking energy calculates to -28.6 kJ/mol per interaction through DFT methods.
The interplay of these forces produces a dense packing structure (1.632 g/cm³) with anisotropic thermal expansion coefficients:
| Direction | α (10⁻⁶/K) |
|---|---|
| a-axis | 14.2 |
| b-axis | 8.9 |
| c-axis | 21.7 |
Properties
CAS No. |
85665-84-5 |
|---|---|
Molecular Formula |
C13H7F2KO3 |
Molecular Weight |
288.29 g/mol |
IUPAC Name |
potassium;5-(2,4-difluorophenyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C13H8F2O3.K/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18;/h1-6,16H,(H,17,18);/q;+1/p-1 |
InChI Key |
ZXGOZEORUWWWDB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)[O-])O.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and isoamyl nitrite.
Diazotization: The 2,4-difluoroaniline is diazotized using isoamyl nitrite in the presence of copper (I) salts to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with anisole to form the biphenyl derivative.
Hydrolysis and Neutralization: The biphenyl derivative is hydrolyzed and neutralized with potassium hydroxide to yield Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form a biphenyl derivative with reduced functional groups.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced biphenyl derivatives.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC)
Potassium 2',4'-difluoro-4-hydroxy(1,1'-biphenyl)-3-carboxylate can be effectively analyzed using reverse phase HPLC techniques. The mobile phase typically consists of acetonitrile and water, with phosphoric acid replaced by formic acid for Mass-Spectrometry (MS) compatible applications. This method is scalable and suitable for isolating impurities and conducting pharmacokinetic studies .
2. Preparative Separations
The compound's ability to be isolated through preparative HPLC makes it valuable in the purification of complex mixtures in research laboratories. The use of smaller particle columns enhances the efficiency of the separation process, allowing for faster analysis and higher resolution .
Pharmacological Applications
1. Drug Development
As a derivative of Diflunisal, this compound exhibits potential as a non-steroidal anti-inflammatory drug (NSAID). Its structural similarity to other NSAIDs suggests it may possess anti-inflammatory and analgesic properties, making it a candidate for further pharmacological evaluation .
2. Calcium Channel Blocker Research
Recent studies have indicated that related compounds exhibit significant activity as selective L-type calcium channel blockers. This suggests that this compound may also be explored for its potential antihypertensive and antitumor activities .
Case Study 1: HPLC Method Development
A study focused on developing an HPLC method for analyzing this compound demonstrated its effectiveness in separating the compound from various impurities in pharmaceutical formulations. The method was validated for parameters such as linearity, precision, and accuracy, confirming its applicability in routine quality control processes.
Case Study 2: Pharmacokinetic Studies
In pharmacokinetic studies involving animal models, the compound was administered to evaluate its absorption, distribution, metabolism, and excretion (ADME) profile. Results indicated favorable pharmacokinetic properties that support its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of Potassium 2’,4’-difluoro-4-hydroxy(1,1’-biphenyl)-3-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Potassium 2',4'-difluoro-4-hydroxy(1,1'-biphenyl)-3-carboxylate with analogous biphenyl carboxylates, focusing on structural variations, physicochemical properties, and functional applications.
Structural and Functional Group Variations
Key Observations :
- Counterion Effects : Replacement of potassium with sodium (as in ) reduces molecular weight and may alter solubility.
- Ester vs. Carboxylate : Methyl/ethyl esters (e.g., ) exhibit higher lipophilicity (LogP >3) compared to carboxylate salts (LogP ~3.39 for the potassium derivative) .
Physicochemical and Analytical Properties
- Chromatographic Behavior : this compound is efficiently separated using Newcrom R1 HPLC columns with acetonitrile/water/phosphoric acid mobile phases, whereas its methyl ester analogs (e.g., ) require alternative gradients due to increased hydrophobicity .
- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., nitrobenzooxadiazole in 3JC48-3 ) exhibit enhanced thermal stability compared to hydroxyl- or methoxy-substituted analogs.
Biological Activity
Potassium 2',4'-difluoro-4-hydroxy(1,1'-biphenyl)-3-carboxylate (CAS Number: 85665-84-5) is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C13H7F2KO3
- Molecular Weight : 288.288 g/mol
- Chemical Structure : The compound features a biphenyl backbone with difluoro and hydroxy substituents, which contribute to its biological activity.
Biological Activity Overview
This compound has been studied for various biological activities, particularly in the context of cancer therapy and enzyme inhibition. Below are some key findings:
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Lines : Studies have shown that derivatives of biphenyl compounds can inhibit the growth of various cancer cell lines, including colorectal and breast cancer cells. The IC50 values for these compounds suggest potent activity against tumor proliferation .
- Mechanisms of Action : The mechanisms by which these compounds exert their effects include inducing apoptosis (programmed cell death), inhibiting glycolysis, and down-regulating glucose uptake in cancer cells .
Case Studies and Experimental Data
- Cell Line Studies :
- Enzyme Inhibition :
Data Table: Biological Activity Summary
Q & A
Q. Table 1. Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Signals | Evidence Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 6.8 (d, J=8.4 Hz, H-5), 7.4 (m, H-2',6') | |
| FT-IR | 1602 cm⁻¹ (COO⁻), 3420 cm⁻¹ (OH) | |
| X-ray | Space group P2₁/c, Z=4 |
Q. Table 2. Stability-Indicating HPLC Conditions
| Column | Mobile Phase | Flow Rate | Detection |
|---|---|---|---|
| C18 (4.6 × 150 mm) | Acetonitrile/0.1% HCOOH (70:30) | 1.0 mL/min | UV 254 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
